molecular formula C11H20BNO3Si B576299 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 173999-08-1

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid

Cat. No.: B576299
CAS No.: 173999-08-1
M. Wt: 253.18
InChI Key: LTZDPPIAAAILAR-UHFFFAOYSA-N
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Description

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid: is a compound that combines the properties of boronic acids and silyl ethers. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions, particularly in organic synthesis. Silyl ethers, on the other hand, are commonly used as protecting groups for alcohols in organic synthesis due to their stability under a variety of conditions. The combination of these two functionalities in a single molecule provides unique reactivity and stability, making this compound a valuable compound in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM coupling reaction . It plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s interaction with its targets leads to changes in the structure of the molecules involved, resulting in the formation of new compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, which can be used in various applications, including the synthesis of biologically active natural products .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making the compound versatile and adaptable .

Biochemical Analysis

Biochemical Properties

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often characterized by the formation of boronic esters, which are known to occur at 1,2- or 1,3-diol groups . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions take place .

Cellular Effects

The effects of this compound on cellular processes are diverse and complex. This compound can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context and the other molecules present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid typically involves the protection of a hydroxyl group with a silyl ether and the introduction of a boronic acid moiety. One common method involves the reaction of 5-hydroxypyridine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as pyridine or imidazole to form the silyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is used in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds. These reactions are crucial in the development of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: The compound is used in the development of boron-containing drugs, which have applications in cancer therapy and as enzyme inhibitors. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with diols makes it useful in the development of sensors and other analytical devices .

Comparison with Similar Compounds

    5-([tert-Butyldimethylsilyl]oxy)pyridine-3-boronic acid: Similar in structure but with different substituents on the silyl ether group.

    5-([tert-Butyldiphenylsilyl]oxy)pyridine-3-boronic acid: Contains a diphenylsilyl group instead of a dimethylsilyl group, offering different stability and reactivity.

    5-([tert-Butyl(trimethyl)silyl]oxy)pyridine-3-boronic acid: Contains a trimethylsilyl group, which is more labile compared to the dimethylsilyl group.

Uniqueness: 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is unique due to its combination of a silyl ether protecting group and a boronic acid functional group. This combination provides both stability and reactivity, making it a versatile compound in synthetic chemistry. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its importance .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDPPIAAAILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148655
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-37-3
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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